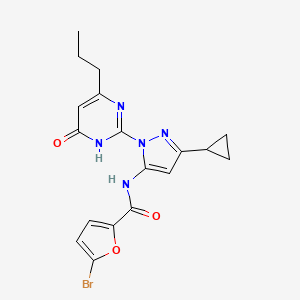

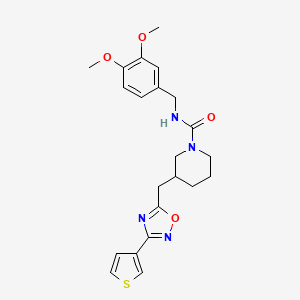

![molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3](/img/structure/B2781379.png)

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a thiol, a triazole, a pyrazole, and a thiophene . The trifluoromethyl group is known to have a strong electron-withdrawing effect .

Synthesis Analysis

The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure could not be found in the search results, but similar compounds have been analyzed .Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . The compound may also participate in copper-catalyzed pyrazole N-arylation .Scientific Research Applications

Antimicrobial Activity

The triazole and thiadiazole moieties present in the compound are known for their antimicrobial properties. Research has shown that derivatives of thiadiazole exhibit significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group may further enhance this activity, potentially leading to the development of new antimicrobial agents that could be effective against resistant strains of bacteria.

Anticancer Potential

Compounds containing indole derivatives have been increasingly recognized for their role in treating cancer cells . The structural similarity of the compound suggests it may also possess anticancer properties. Its potential to inhibit cancer cell growth could be explored through in vitro assays, leading to the development of novel anticancer therapies.

Antiviral Applications

Indole derivatives have demonstrated various biological activities, including antiviral effects . The compound’s unique structure, which includes a triazole ring, could be investigated for its efficacy against a range of viruses. This could be particularly relevant for the development of treatments for emerging viral infections.

Anti-Inflammatory Uses

The triazole core is associated with anti-inflammatory properties . This compound could be studied for its effectiveness in reducing inflammation in various disease models. Its application could extend to diseases where inflammation plays a key role, such as arthritis and asthma.

Antitubercular Activity

Triazoles have shown promise in the treatment of tuberculosis . The compound’s potential as an antitubercular agent could be explored, especially given the ongoing need for new treatments due to the emergence of drug-resistant forms of the tuberculosis bacterium.

Herbicidal and Antifungal Activities

The compound’s structure suggests it could have applications in agriculture as a herbicide or antifungal agent . Its ability to inhibit the growth of certain plants and fungi could be beneficial in managing crop diseases and improving agricultural productivity.

properties

IUPAC Name |

4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTHKCCCRANFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)